![molecular formula C14H13F3N2O4S2 B2733765 N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate CAS No. 338794-38-0](/img/structure/B2733765.png)
N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and functioning of B cells and other immune cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and B cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The combination of DMSO and TFAA has been utilized for the functionalization at specific positions of indole derivatives, suggesting a method for introducing carbon and heteroatom nucleophiles via a one-pot procedure in excellent yields (Higuchi, Tayu, & Kawasaki, 2011). This indicates that related compounds could be synthesized or modified using similar methodologies, potentially including N,N-dimethyl sulfamate derivatives.
Reaction with Anilines, Phenols, and Thiophenols
A study on the reaction of dimethyl sulfoxide–trifluoroacetic anhydride complex with anilines, phenols, and thiophenols has shown that specific methylthiomethylated products can be improved with anilines. This process involves selective ortho-methylthiomethylation with phenols and methylthiomethylation with thiophenols, indicating a pathway for chemical modifications of related compounds (Hiraki, Kamiya, Tanikaga, Ono, & Kaji, 1977).
Antimetastatic Effects
Sulfamate-based carbonic anhydrase inhibitors have shown high specificity and nanomolar-level potency for tumor-associated carbonic anhydrase isoforms, indicating potential for antimetastatic therapy in breast carcinoma xenografts. This suggests a research application for N,N-dimethyl sulfamate derivatives in the development of targeted cancer therapies (Gieling, Babur, Mamnani, Burrows, Telfer, Carta, Winum, Scozzafava, Supuran, & Williams, 2012).
Thermoelectric Performance
Research into the use of DMSO in the fabrication of organic/inorganic thermoelectric composite films highlights the solvent’s role in improving the performance of such materials. This indicates that related chemical compounds could find applications in the enhancement of materials for thermoelectric applications (Yin, Lu, Wu, Luo, Wang, & Guo, 2021).
General Synthesis Methods
The development of efficient methods for sulfamoylation of hydroxyl groups, using solvents like N,N-dimethylacetamide, underscores the versatility of dimethyl and sulfamoyl functional groups in synthetic chemistry, suggesting potential synthetic routes or modifications for the target compound (Okada, Iwashita, & Koizumi, 2000).
Eigenschaften
IUPAC Name |
[2-[[4-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-7-8-24-12(11)13(20)18-10-5-3-9(4-6-10)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIKPQWJKDBNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

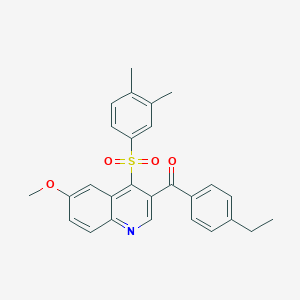
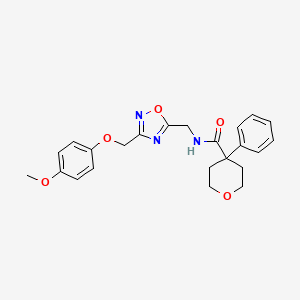
![3-isopentyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2733685.png)
![(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid](/img/structure/B2733687.png)
![{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2733688.png)
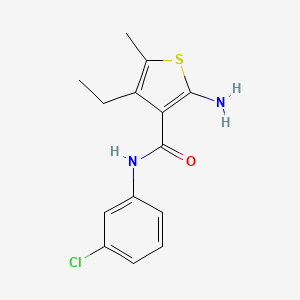
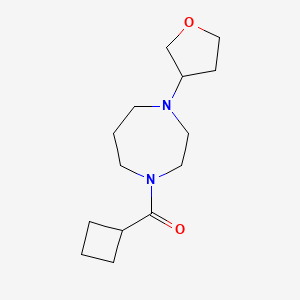
![N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2733697.png)
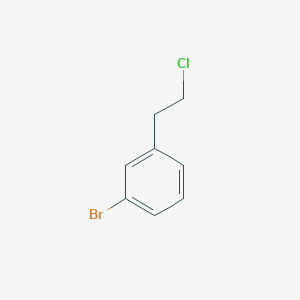
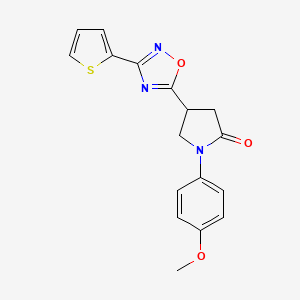
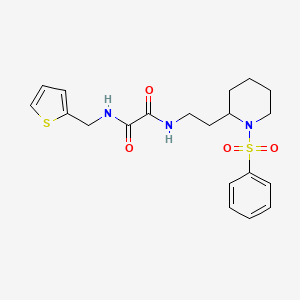
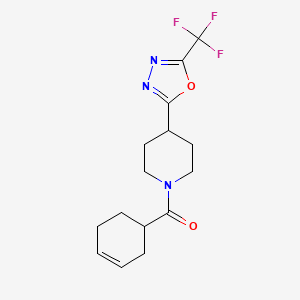
![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)
![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)